molecular formula C19H17ClF4N2O2 B250917 [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone

Cat. No. B250917
M. Wt: 416.8 g/mol
InChI Key: NKDBJPINAMFMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone, also known as CTMP, is a synthetic compound that belongs to the piperazine family. CTMP has gained attention in the scientific community due to its potential applications in research and development.

Scientific Research Applications

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been used in various scientific research applications, including neuroscience and pharmacology. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the central nervous system. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters, resulting in various physiological and behavioral effects.

Mechanism of Action

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone's mechanism of action involves the inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone binds to these transporters and prevents the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in the extracellular concentration of these neurotransmitters. This increase in neurotransmitter concentration leads to various physiological and behavioral effects.
Biochemical and Physiological Effects:
[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has been shown to increase locomotor activity, enhance cognitive function, and improve memory retention. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has also been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has several advantages for lab experiments. [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone is a potent and selective inhibitor of the dopamine transporter, norepinephrine transporter, and serotonin transporter, making it an ideal tool for studying the role of these transporters in various physiological and behavioral processes. However, [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone research. One potential direction is to investigate the potential therapeutic applications of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone, such as its potential use as an antidepressant or anxiolytic. Another potential direction is to investigate the potential long-term effects of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone use on the brain and behavior. Additionally, further research is needed to fully understand the mechanisms of action of [4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone and its potential interactions with other drugs and compounds.

Synthesis Methods

[4-(4-Chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl](2-methoxy-3-methylphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazine with 2-methoxy-3-methylbenzoyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

properties

Molecular Formula

C19H17ClF4N2O2

Molecular Weight

416.8 g/mol

IUPAC Name

[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-(2-methoxy-3-methylphenyl)methanone

InChI

InChI=1S/C19H17ClF4N2O2/c1-10-4-3-5-11(18(10)28-2)19(27)26-8-6-25(7-9-26)17-15(23)13(21)12(20)14(22)16(17)24/h3-5H,6-9H2,1-2H3

InChI Key

NKDBJPINAMFMMF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C3=C(C(=C(C(=C3F)F)Cl)F)F)OC

Origin of Product

United States

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